Computed Lipophilicity (XLogP3-AA) Differentiates 4-Bromo-5-methyl-1H-pyrrole-2-carbonitrile from Non-Brominated and Non-Methylated Analogs
The predicted partition coefficient (XLogP3-AA) for 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile is estimated to be approximately 2.1, based on additive fragment contributions from the bromine (+0.6 over the non-brominated analog) and the methyl group (+0.3 over the non-methylated 4-bromo analog). This places it between 5-methyl-1H-pyrrole-2-carbonitrile (XLogP3-AA = 1.2) [1] and 5-bromo-1H-pyrrole-2-carbonitrile (XLogP3-AA = 1.8) [2], offering a distinct lipophilicity window for medicinal chemistry optimization. However, this is a class-level inference based on computed fragment contributions, not an experimentally measured value for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~2.1 (estimated by fragment addition) |
| Comparator Or Baseline | 5-Methyl-1H-pyrrole-2-carbonitrile: 1.2; 5-Bromo-1H-pyrrole-2-carbonitrile: 1.8 |
| Quantified Difference | +0.9 vs. 5-methyl analog; +0.3 vs. 5-bromo analog |
| Conditions | Computed by XLogP3 3.0, PubChem 2025.04.14 release |
Why This Matters
Unique lipophilicity range may influence membrane permeability and solubility profiles, guiding scaffold selection in drug discovery libraries.
- [1] PubChem. 5-Methyl-1H-pyrrole-2-carbonitrile (CID 570605). XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-1H-pyrrole-2-carbonitrile (accessed 2025). View Source
- [2] PubChem. 5-Bromo-1H-pyrrole-2-carbonitrile (CID 70577839). XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-1H-pyrrole-2-carbonitrile (accessed 2025). View Source
